molecular formula C10H13ClN2 B15046942 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B15046942
M. Wt: 196.67 g/mol
InChI Key: LNJBNQPLRRQAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound featuring the privileged 1,4-benzodiazepine core structure, a scaffold of significant interest in medicinal and pharmaceutical research due to its wide range of biological activities . This specific tetrahydro derivative serves as a versatile synthetic intermediate and building block for the preparation of more complex, functionalized 1,4-benzodiazepine derivatives . The 1,4-benzodiazepine structure is a known pharmacophore, with many derivatives exhibiting activity as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, leading to effects such as anxiolytic, sedative, and anticonvulsant properties in approved drugs . Beyond neuropharmacology, benzodiazepine cores are also utilized in the development of metallacycles and coordination compounds with metals like palladium, exploring potential applications in areas such as anticancer and antimicrobial research . The presence of the chloro substituent and the secondary amine in the diazepine ring makes this compound a valuable precursor for further chemical manipulations, including cyclization reactions and the development of novel chemical entities for drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

7-chloro-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine

InChI

InChI=1S/C10H13ClN2/c1-13-5-4-12-7-8-6-9(11)2-3-10(8)13/h2-3,6,12H,4-5,7H2,1H3

InChI Key

LNJBNQPLRRQAAT-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of amino alcohols followed by demethylation processes to introduce various functional groups at specific positions on the azepine ring. One common method involves the reductive cleavage of bridged N-O bonds of corresponding epoxytetrahydro-1-benzazepines or via intramolecular cyclization processes under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and demethylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is used as an intermediate in the synthesis of various pharmacologically active compounds. Its unique structure makes it a valuable building block for the development of new drugs.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors. It is used to investigate the mechanisms of action of benzodiazepines and their effects on the central nervous system .

Medicine: In medicine, 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine and its derivatives are explored for their potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders. It is also used as a reference compound in pharmacological studies.

Industry: In the pharmaceutical industry, this compound is used in the development and production of benzodiazepine-based medications. Its synthesis and characterization are crucial for ensuring the quality and efficacy of these drugs .

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the brain . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents/Modifications Pharmacological Notes Source
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine 7-Cl, 1-CH₃, tetrahydro saturation Limited GABA modulation due to lack of dione/aryl groups
7-Chloro-5-(2-chlorophenyl)-2,3-dioxo-... (Lorazepam impurity) 5-(2-Cl-phenyl), 2,3-dione, tetrahydro saturation Potential GABA binding via dione groups; impurity in lorazepam synthesis
Methylclonazepam (5-(2-Cl-phenyl)-1-methyl-7-nitro-...) 5-(2-Cl-phenyl), 7-NO₂, 1-CH₃ Nitro group enhances electron deficiency; higher metabolic stability
7-Chloro-4-methyl-3,4-dihydro-1H-...-2,5-dione 4-CH₃, 2,5-dione, dihydro saturation Dione groups critical for GABA receptor affinity
7-Chloro-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one 4,5-dihydro, 2-one Partial saturation and ketone modulate solubility

Substituent Effects on Pharmacological Activity

  • Chlorine at Position 7 : Common in benzodiazepines (e.g., diazepam analogs), this substituent enhances lipophilicity and influences receptor binding. However, without aryl/dione groups, GABAergic activity is likely reduced in the target compound .
  • Tetrahydro Saturation : Reduces ring planarity, possibly decreasing affinity for GABAₐ receptors compared to fully unsaturated analogs like clonazepam .

Biological Activity

(3R)-3-Ethylpyrrolidine is a chiral compound within the pyrrolidine class, recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

(3R)-3-Ethylpyrrolidine possesses a unique structural configuration that influences its biological interactions. The compound features an ethyl group at the 3-position of the pyrrolidine ring, contributing to its chiral nature.

Compound Structural Features Unique Properties
(3R)-3-EthylpyrrolidineEthyl group at position 3Chiral center at position 3
(2R)-2-MethylpyrrolidineMethyl group at position 2Different stereochemistry
(4S)-4-EthylpyrrolidineEthyl group at position 4Altered reactivity due to position
(2S,5R)-2-Ethyl-5-methylpyrrolidineEthyl at position 2 and methyl at position 5Potentially different biological activity

The biological activity of (3R)-3-ethylpyrrolidine is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The chiral nature allows for enantioselective binding, which can significantly influence its pharmacological effects. Research indicates that the compound may modulate various biochemical pathways, although specific targets remain under investigation.

Pharmacological Potential

(3R)-3-ethylpyrrolidine has been explored for various pharmacological applications:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antitumor effects through apoptosis induction in cancer cells .
  • Neuropharmacology : The compound's structural features may contribute to neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .

Case Studies

  • Antitumor Effects : In a study examining the effects of pyrrolidine derivatives on cancer cells, it was found that certain configurations lead to significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis through caspase activation, demonstrating the potential of (3R)-3-ethylpyrrolidine in cancer therapy .
  • Neuroprotective Studies : Research on related compounds indicated that modifications in the pyrrolidine structure could enhance neuroprotective properties against oxidative stress-induced neuronal damage .

Research Findings

A review of literature highlights several key findings regarding the biological activity of (3R)-3-ethylpyrrolidine:

  • Structure-Activity Relationship (SAR) : Variations in substituents and stereochemistry significantly affect the biological activity. For example, compounds with different substituents at the 2 or 4 positions displayed varying levels of receptor affinity and efficacy .
  • Synthetic Pathways : The synthesis of (3R)-3-ethylpyrrolidine often involves multi-step organic reactions that can be optimized for yield and purity, indicating its feasibility for pharmaceutical development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, and how can reaction conditions be optimized for yield and purity?

  • Answer: The synthesis typically involves multi-step reactions starting from benzodiazepine precursors. A common approach includes acylation or alkylation of the core structure under basic conditions (e.g., triethylamine or pyridine) to neutralize byproducts like HCl. For example, acylation with chloro-substituted reagents under inert atmospheres and controlled temperatures (0–25°C) can yield the target compound. Purification via recrystallization or chromatography is critical to isolate high-purity products. Reaction optimization may involve adjusting stoichiometry, solvent polarity, or using continuous flow reactors for scalability .

Q. How can the structural conformation of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine be characterized experimentally?

  • Answer: X-ray crystallography is the gold standard for determining molecular conformation. Single crystals suitable for diffraction can be grown via slow evaporation of solvents like acetone or ethyl acetate/hexane mixtures. Key structural features (e.g., chair conformation of the seven-membered ring, substituent orientations) are resolved using software like SHELXL for refinement. Hydrogen bonding (N–H⋯O, O–H⋯O) and van der Waals interactions stabilize the crystal lattice, which can be analyzed using programs such as Mercury or Olex2 .

Q. What pharmacological properties are associated with the benzodiazepine core, and how do substituents like the 7-chloro and 1-methyl groups influence bioactivity?

  • Answer: Benzodiazepines generally interact with GABAA receptors, modulating neurotransmitter activity. The 7-chloro group enhances binding affinity due to its electron-withdrawing effects, while the 1-methyl group may reduce metabolic degradation, prolonging half-life. Comparative studies with analogs (e.g., diazepam, clonazepam) suggest that substituent positioning affects selectivity for receptor subtypes. In vitro assays (e.g., radioligand binding) and molecular docking simulations are used to evaluate these effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions, torsional flexibility) not captured in static computational models. Hybrid methods, such as combining density functional theory (DFT) with molecular dynamics (MD) simulations, can account for these factors. Refinement of X-ray data using SHELX programs (e.g., SHELXL) with anisotropic displacement parameters improves accuracy. Cross-validation with spectroscopic data (NMR, IR) further reconciles structural predictions .

Q. What strategies are effective in addressing low reproducibility of synthetic yields in scaled-up reactions?

  • Answer: Batch-to-batch variability can stem from impurities in starting materials or inconsistent reaction conditions. Implementing process analytical technology (PAT) tools, such as in-line FTIR or HPLC monitoring, ensures real-time quality control. Continuous flow reactors enhance heat/mass transfer uniformity, improving scalability. Design of experiments (DoE) methodologies (e.g., factorial designs) identify critical parameters (e.g., temperature, catalyst loading) for robust optimization .

Q. How can advanced computational tools aid in predicting the metabolic pathways and toxicity profile of this compound?

  • Answer: Software like Schrödinger’s ADMET Predictor or SwissADME models phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation). Molecular docking with CYP isoforms predicts metabolic hotspots. Toxicity risks (e.g., hepatotoxicity, mutagenicity) are assessed using QSAR models or Tox21 datasets. Experimental validation via hepatic microsome assays or Ames testing is recommended for high-confidence results .

Methodological Considerations

  • Crystallography: Use SHELX suite for high-resolution refinement; report R-factors (<0.05) and validate with CheckCIF .
  • Synthesis: Document reaction conditions (solvent, temperature, time) and purification steps meticulously to ensure reproducibility .
  • Data Analysis: Employ chemical software (e.g., MestReNova for NMR, Gaussian for DFT) to align experimental and computational data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.